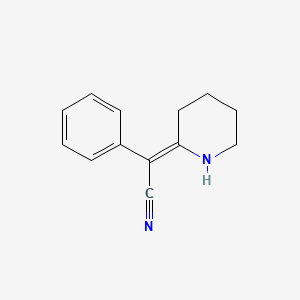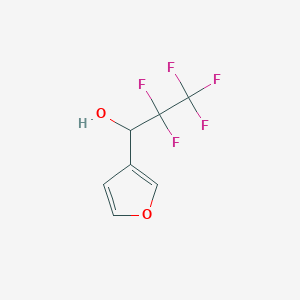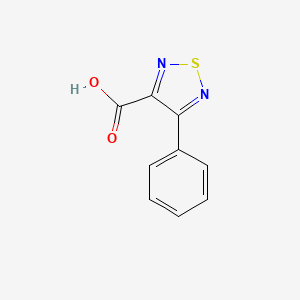
4-phenyl-1,2,5-thiadiazole-3-carboxylic Acid
Vue d'ensemble
Description
4-Phenyl-1,2,5-thiadiazole-3-carboxylic Acid is a chemical compound with the CAS Number: 72234-46-9 . It has a molecular weight of 207.23 .
Synthesis Analysis
The synthesis of 1,2,3-thiadiazole derivatives has been extensively researched . Various synthetic transformations and approaches are highlighted to furnish 1,2,3-thiadiazole scaffolds .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H7N2O2S/c12-9(13)8-7(10-14-11-8)6-4-2-1-3-5-6/h1-5,14H, (H,12,13) .Chemical Reactions Analysis
The 1,2,3-thiadiazole moiety is a significant and prominent position among privileged heterocyclic templates due to its broad spectrum of biological activities . The 1,2,3-thiadiazole hybrid structures showed myriad biomedical activities .Physical and Chemical Properties Analysis
The storage temperature for this compound is room temperature .Applications De Recherche Scientifique
Heterocyclic Scaffolds in Medicinal Chemistry
Heterocyclic compounds, including 1,3,4-thiadiazole derivatives, are pivotal in the development of new pharmaceuticals due to their broad pharmacological potential. The 1,3,4-thiadiazole and oxadiazole heterocycles are recognized as essential pharmacophore scaffolds offering wide chemical modification possibilities, which have been identified to possess diverse pharmacological activities. These activities range from antimicrobial, anti-inflammatory, analgesic, antitumor, antitubercular, to antiviral effects, demonstrating their significance in medicinal chemistry for the construction of drug-like molecules (Lelyukh, 2019).
Anticancer Agents
The structural versatility of thiadiazole derivatives, including compounds structurally related to 4-phenyl-1,2,5-thiadiazole-3-carboxylic acid, enables their application as anticancer agents. These compounds, by virtue of their ability to undergo chemical modifications, have attracted significant attention in medicinal research for their anticancer potentials. The diverse biological activities of these derivatives underscore their underutilized potential in anticancer research, inviting further exploration into their efficacy as traditional and synthetic antitumor agents (De, Baltas, & Bedos-Belval, 2011).
Broad Spectrum Pharmacological Activities
Recent studies have emphasized the extensive pharmacological activities of 1,3,4-thiadiazole derivatives, attributed to the presence of the toxophoric N2C2S moiety. This structural component has been linked to a wide range of biological effects, including anti-inflammatory, antimicrobial, anticonvulsant, antidiabetic, antitumor, and antiviral activities. The development of hybrid molecules combining different pharmacophores into a single frame has led to compounds with intriguing biological profiles, marking 1,3,4-thiadiazole derivatives as significant for further drug development (Mishra, Singh, Tripathi, & Giri, 2015).
Mécanisme D'action
Target of Action
4-Phenyl-1,2,5-thiadiazole-3-carboxylic Acid, like other thiadiazole derivatives, is known to interact strongly with biological targets due to the mesoionic character of the thiadiazole ring . This allows the compound to cross cellular membranes and exert a broad spectrum of biological activities .
Mode of Action
Thiadiazole derivatives are known to cross cellular membranes and interact strongly with biological targets .
Biochemical Pathways
Thiadiazole derivatives have been shown to exert a broad spectrum of biological activities, suggesting that they may affect multiple pathways .
Pharmacokinetics
The mesoionic nature of thiadiazoles allows them to cross cellular membranes, which may influence their bioavailability .
Result of Action
Thiadiazole derivatives have been shown to exert a broad spectrum of biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Action Environment
The ability of thiadiazole derivatives to cross cellular membranes suggests that their action may be influenced by the cellular environment .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
4-phenyl-1,2,5-thiadiazole-3-carboxylic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with enzymes such as cyclin-dependent kinases (CDKs) and other proteins involved in cell cycle regulation . The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity. For instance, the thiadiazole moiety can form hydrogen bonds and hydrophobic interactions with amino acid residues in the enzyme’s active site, thereby influencing the enzyme’s function .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In cancer cell lines such as MCF-7, A549, and HepG-2, this compound exhibits cytotoxic effects, leading to cell cycle arrest and apoptosis . The compound’s impact on cell signaling pathways, such as the ERK1/2 pathway, further underscores its potential as an anticancer agent .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the inhibition of CDK9/Cyclin T1, which plays a crucial role in transcriptional regulation . The compound’s binding interactions with these biomolecules involve hydrogen bonding and hydrophobic interactions, which stabilize the inhibitor-enzyme complex and prevent the enzyme from carrying out its normal function. Additionally, this compound can modulate gene expression by affecting transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have indicated that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have demonstrated that low to moderate doses of the compound can effectively inhibit tumor growth without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed, indicating a threshold beyond which the compound’s adverse effects outweigh its therapeutic benefits .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450s play a crucial role in the oxidation and conjugation of this compound, leading to the formation of metabolites that are excreted from the body .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound’s lipophilic nature allows it to cross cellular membranes easily, facilitating its distribution to different cellular compartments . Transporters such as organic anion-transporting polypeptides (OATPs) and multidrug resistance proteins (MRPs) are involved in the cellular uptake and efflux of this compound, influencing its localization and accumulation within tissues .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound has been found to localize in the cytoplasm and nucleus, where it interacts with various biomolecules . Targeting signals and post-translational modifications, such as phosphorylation, may direct this compound to specific cellular compartments, enhancing its efficacy in modulating cellular processes .
Propriétés
IUPAC Name |
4-phenyl-1,2,5-thiadiazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2S/c12-9(13)8-7(10-14-11-8)6-4-2-1-3-5-6/h1-5H,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CODCDRVVTNWHKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NSN=C2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


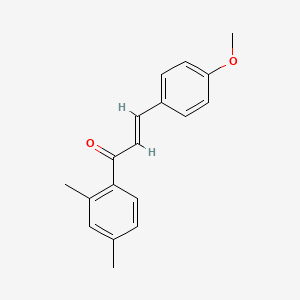
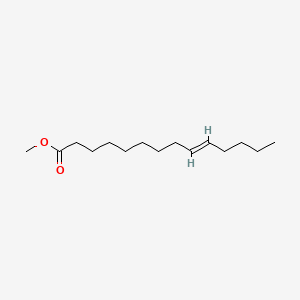
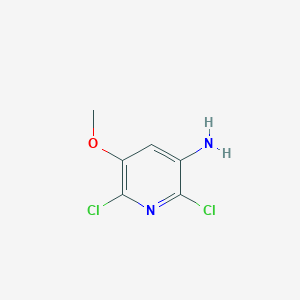

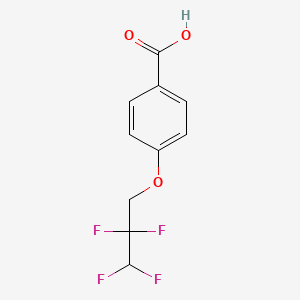
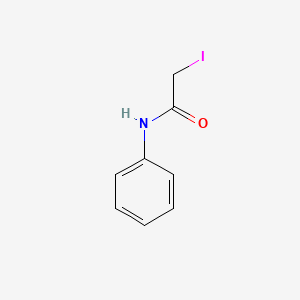

![[(Propan-2-yl)sulfamoyl]amine](/img/structure/B3151744.png)
![1H-pyrrolo[2,3-b]pyridine-3-carbonyl chloride](/img/structure/B3151750.png)

![1,5-Dihydrobenzo[1,2-d:4,5-d']bis([1,2,3]triazole)](/img/structure/B3151773.png)
